6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 180.18 g/mol. This compound features a fluorine atom substituted at the sixth position of the indene ring, which contributes to its unique chemical properties. It is characterized by a carboxylic acid functional group, making it an important intermediate in various chemical syntheses and biological applications .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
Several methods can be employed to synthesize 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid:
These methods highlight the versatility in synthesizing this compound for various applications .
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid finds applications in:
Its unique structure allows it to serve as a versatile intermediate in various synthetic pathways .
Several compounds share structural similarities with 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | Fluorine at position five | Different position of fluorine affects reactivity |
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine instead of fluorine | Potentially different biological activities |
6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | Methyl group at position six | Investigated for different pharmacological effects |
The uniqueness of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid lies in its specific fluorination pattern and carboxylic acid functionality, which may confer distinct physical and chemical properties compared to its analogs .